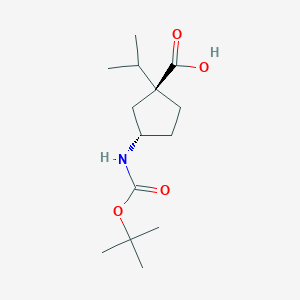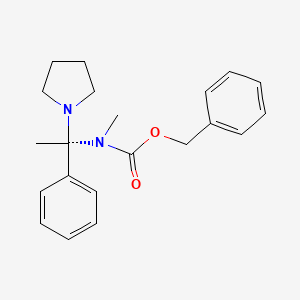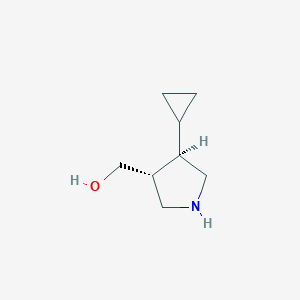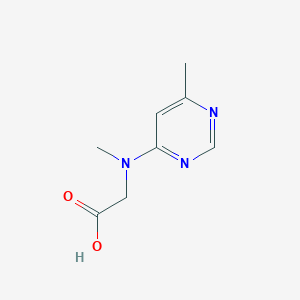
(4R)-2-Nitrosothiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-Nitrosothiazolidine-4-carboxylic acid is a unique compound characterized by its thiazolidine ring structure with a nitroso group at the 2-position and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-Nitrosothiazolidine-4-carboxylic acid typically involves the cyclization of L-cysteine with nitrosating agents under controlled conditions. The reaction is carried out in an aqueous medium, often at a slightly acidic pH to facilitate the formation of the thiazolidine ring. The nitrosation step is crucial and can be achieved using nitrous acid or other nitrosating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and adjusting pH, temperature, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-2-Nitrosothiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of (4R)-2-Nitrothiazolidine-4-carboxylic acid.
Reduction: Formation of (4R)-2-Aminothiazolidine-4-carboxylic acid.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4R)-2-Nitrosothiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It can interact with biological molecules and pathways, making it a candidate for drug development.
Medicine: Investigated for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a promising compound for pharmaceutical research.
Industry: Used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (4R)-2-Nitrosothiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-Thiazolidine-4-carboxylic acid: Lacks the nitroso group but shares the thiazolidine ring structure.
(4R)-2-Aminothiazolidine-4-carboxylic acid: Contains an amino group instead of a nitroso group.
(4R)-2-Nitrothiazolidine-4-carboxylic acid: Contains a nitro group instead of a nitroso group.
Uniqueness
(4R)-2-Nitrosothiazolidine-4-carboxylic acid is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C4H6N2O3S |
|---|---|
Poids moléculaire |
162.17 g/mol |
Nom IUPAC |
(4R)-2-nitroso-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O3S/c7-3(8)2-1-10-4(5-2)6-9/h2,4-5H,1H2,(H,7,8)/t2-,4?/m0/s1 |
Clé InChI |
AAKOYIVPWGUAPZ-PTLFGRINSA-N |
SMILES isomérique |
C1[C@H](NC(S1)N=O)C(=O)O |
SMILES canonique |
C1C(NC(S1)N=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991134.png)


![5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12991157.png)
![tert-Butyl 6-formyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991158.png)




![2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12991196.png)
![(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B12991199.png)

